molecular formula C15H8ClF2N3O2 B3040608 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine CAS No. 219765-77-2

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine

Cat. No.: B3040608
CAS No.: 219765-77-2
M. Wt: 335.69 g/mol
InChI Key: MZTWBBFWXVZWEO-UHFFFAOYSA-N
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Description

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of chloro and fluorophenoxy groups attached to the triazine ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-fluorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 4-fluorophenoxy groups. The reaction conditions often include:

  • Temperature: 50-80°C
  • Solvent: Organic solvents like dichloromethane or toluene
  • Reaction time: Several hours to ensure complete substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions, although these are less common.

    Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form corresponding phenols and triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols; conditions include mild heating and the use of solvents like ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide; conditions include acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents and low temperatures.

Major Products

    Substitution Products: Amino-triazines, thio-triazines, and other substituted triazines.

    Hydrolysis Products: 4-Fluorophenol and triazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: May serve as a building block for designing bioactive compounds or pharmaceuticals.

    Medicine: Potential use in drug discovery and development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and catalysis.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diphenoxy-1,3,5-triazine: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

    2,4,6-Trichloro-1,3,5-triazine: Contains three chlorine atoms, making it more reactive towards nucleophiles.

    2-Chloro-4,6-di(4-methylphenoxy)-1,3,5-triazine: Contains methyl groups instead of fluorine, which can influence its chemical properties.

Uniqueness

2-Chloro-4,6-di(4-fluorophenoxy)-1,3,5-triazine is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and biological activity compared to non-fluorinated analogs. The fluorine atoms can also influence the compound’s electronic properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chloro-4,6-bis(4-fluorophenoxy)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2N3O2/c16-13-19-14(22-11-5-1-9(17)2-6-11)21-15(20-13)23-12-7-3-10(18)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTWBBFWXVZWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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